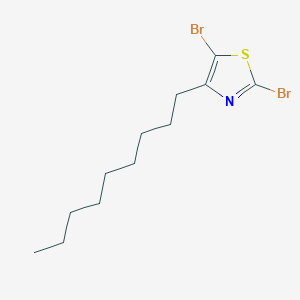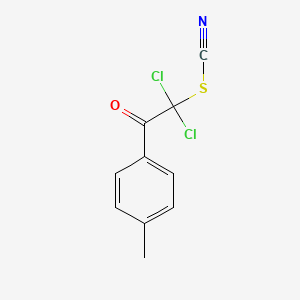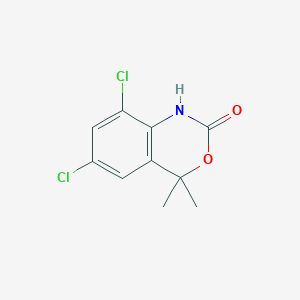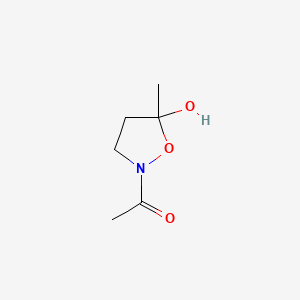
3-(1,3-benzoxazol-2-yl)-4,6-dibromo-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzoxazol-2-yl)-4,6-dibromo-2-methylaniline is a compound belonging to the benzoxazole family, which is known for its diverse biological activities and applications in various fields. Benzoxazole derivatives are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant effects .
Méthodes De Préparation
The synthesis of 3-(1,3-benzoxazol-2-yl)-4,6-dibromo-2-methylaniline typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often involve the use of efficient catalytic systems to achieve high yields and purity.
Analyse Des Réactions Chimiques
3-(1,3-Benzoxazol-2-yl)-4,6-dibromo-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as FeCl3 under aerobic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrazine hydrate in ethanol.
Substitution: Substitution reactions often involve the use of reagents like boronic acids or organotin compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(1,3-Benzoxazol-2-yl)-4,6-dibromo-2-methylaniline has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(1,3-benzoxazol-2-yl)-4,6-dibromo-2-methylaniline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their metabolic processes . The anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
3-(1,3-Benzoxazol-2-yl)-4,6-dibromo-2-methylaniline can be compared with other benzoxazole derivatives, such as:
6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine-4(3H)-ones: These compounds also exhibit antimicrobial and anticancer activities.
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives: These compounds have shown significant antibacterial and antioxidant activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C14H10Br2N2O |
|---|---|
Poids moléculaire |
382.05 g/mol |
Nom IUPAC |
3-(1,3-benzoxazol-2-yl)-4,6-dibromo-2-methylaniline |
InChI |
InChI=1S/C14H10Br2N2O/c1-7-12(8(15)6-9(16)13(7)17)14-18-10-4-2-3-5-11(10)19-14/h2-6H,17H2,1H3 |
Clé InChI |
SSMCOFLPTIDSMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=C1N)Br)Br)C2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


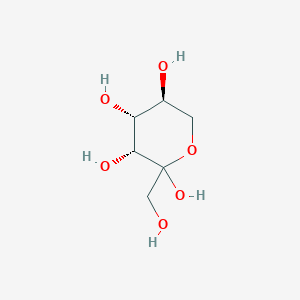
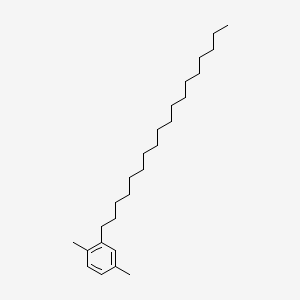
![2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine](/img/structure/B13814163.png)
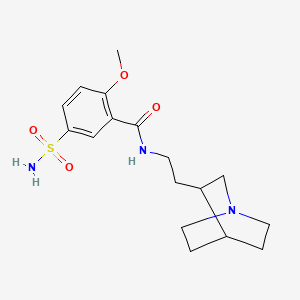
![Bicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13814183.png)

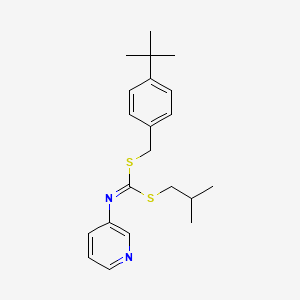
![1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-[(4-chlorobenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13814200.png)
![[[2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenyl]thio]acetic acid ethyl ester](/img/structure/B13814209.png)
